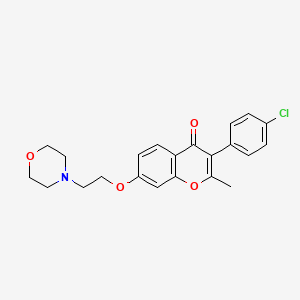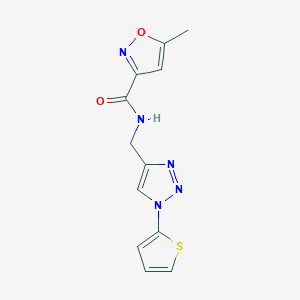
5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole derivatives, such as the one you mentioned, are known to have immunoregulatory properties . They are classified into several categories, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Synthesis Analysis
The synthesis of isoxazole-carboxamide derivatives often involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . All the synthesized compounds are usually characterized by IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring . This ring is a key component of many valuable drugs designed to treat infections and diseases of different etiologies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazole-carboxamide derivatives typically involve the coupling reaction of aniline derivatives and isoxazole-carboxylic acid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research on similar compounds involves the synthesis and chemical characterization of molecules with potential antitumor properties, such as the synthesis of imidazotetrazines, which showed curative activity against certain types of leukemia. These compounds may act as prodrugs, undergoing chemical transformations in vivo to exert their therapeutic effects (Stevens et al., 1984).
Heterocyclic Synthesis
- The synthesis of heterocyclic compounds, such as thiophenylhydrazonoacetates, can lead to the formation of various derivatives including pyrazole, isoxazole, and pyrimidine derivatives. These synthetic pathways are crucial in the development of new compounds for further evaluation of their biological activities (Mohareb et al., 2004).
Anticancer Research
- Some studies focus on the synthesis of novel compounds with potential anticancer properties, such as thiazolo[5,4-d]pyrimidines, which could be used as scaffolds for further drug development (Chattopadhyay et al., 2010).
Enzyme Inhibition
- Research on isoxazole-containing compounds has shown significant inhibitory activity against certain human carbonic anhydrase isoforms, indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-5-10(15-19-8)12(18)13-6-9-7-17(16-14-9)11-3-2-4-20-11/h2-5,7H,6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLANZVKXGBXPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


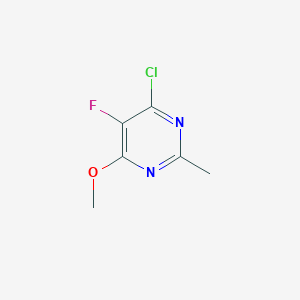
![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)
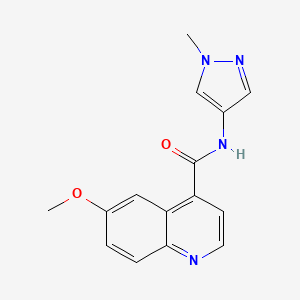
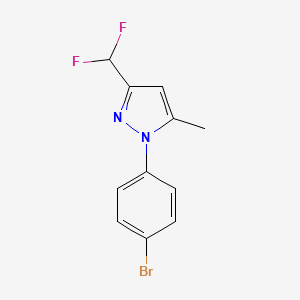
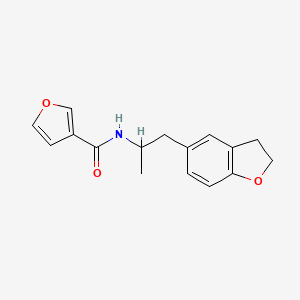
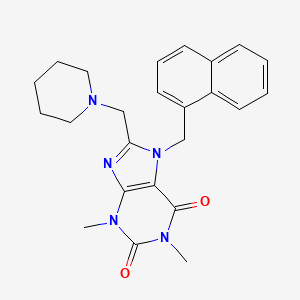
![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)
![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)

